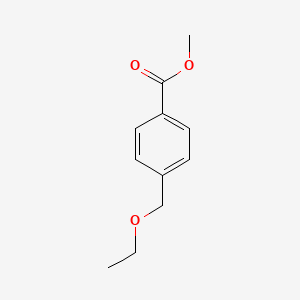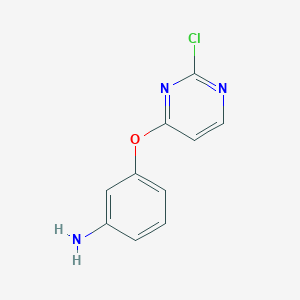
3-((2-氯嘧啶-4-基)氧基)苯胺
描述
“3-((2-Chloropyrimidin-4-yl)oxy)aniline” is a chemical compound with the molecular formula C10H8ClN3O . It belongs to the family of Janus kinase inhibitors (JAK inhibitors), which are compounds that modulate the activity of Janus.
Molecular Structure Analysis
The molecular structure of “3-((2-Chloropyrimidin-4-yl)oxy)aniline” consists of a pyrimidine ring attached to an aniline group via an oxygen atom . The molecular weight of the compound is 221.646 g/mol .科学研究应用
抗癌活性
3-((2-氯嘧啶-4-基)氧基)苯胺: 衍生物已被研究用于其作为抗癌剂的潜力。 这些化合物可以作为 Mer 和 c-Met 激酶的双重抑制剂,这些激酶在各种肿瘤中经常过表达 。 例如,一种被称为化合物 18c 的衍生物对这些激酶表现出强大的抑制活性,其 IC50 值分别为 18.5 ± 2.3 nM 和 33.6 ± 4.3 nM 。 它还对 HepG2、MDA-MB-231 和 HCT116 癌细胞表现出良好的抗增殖活性,表明其作为癌症治疗药物的潜力 .
激酶抑制
嘧啶衍生物已知靶向参与调节细胞生长和存活的细胞信号通路中的特定激酶。 通过抑制 Mer 激酶和 c-Met 激酶,这些化合物可以干扰导致肿瘤生长和转移的信号机制 。 这使得它们在设计能够选择性杀死癌细胞而不伤害正常细胞的靶向疗法方面具有价值。
抗菌和抗真菌应用
嘧啶衍生物,包括那些含有 3-((2-氯嘧啶-4-基)氧基)苯胺 部分的衍生物,已显示出抗菌和抗真菌特性。 据报道,它们对各种微生物和真菌病原体具有活性,使其成为开发新型抗生素和抗真菌药物的候选药物 .
心血管治疗
一些嘧啶衍生物正在探索其心血管益处。 它们可以作为血管扩张剂或抑制像 HMG-CoA 还原酶这样的酶的抑制剂,该酶参与胆固醇合成。 这可能使它们在治疗冠心病和高血压方面有用 .
神经保护
研究表明,某些嘧啶衍生物可以提供神经保护作用。 它们可能促进眼动脉的血管舒张,并对视网膜神经节细胞提供保护,这对青光眼和其他神经退行性疾病等疾病具有重要意义 .
糖尿病管理
嘧啶衍生物也正在研究其在糖尿病管理中的作用。 它们可以作为 DPP-IV 抑制剂,有助于调节血糖水平。 这种应用对于开发新型抗糖尿病药物特别重要 .
作用机制
Target of Action
It’s known that pyrimidine derivatives have been studied for their potential in targeting various cancers . They have shown significantly enhanced anticancer activities against targeted receptor proteins .
Mode of Action
It’s known that the efficacy of the reaction in the formation of the pyrimidine scaffold is determined by a redox process .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biochemical pathways, leading to their potential anticancer activities .
Result of Action
It’s known that pyrimidine derivatives have shown significantly enhanced anticancer activities .
Action Environment
It’s known that environmental factors can greatly influence the action of a compound .
实验室实验的优点和局限性
The use of 3-((2-Chloropyrimidin-4-yl)oxy)aniline in laboratory experiments has several advantages and limitations. 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a versatile reagent and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a toxic compound and should be handled with care. Additionally, 3-((2-Chloropyrimidin-4-yl)oxy)aniline can be difficult to purify and can produce a variety of byproducts, which can complicate the synthesis process.
未来方向
The use of 3-((2-Chloropyrimidin-4-yl)oxy)aniline in scientific research is likely to continue to expand in the future. Potential future directions include the use of 3-((2-Chloropyrimidin-4-yl)oxy)aniline in the synthesis of more complex molecules, the study of the effects of organic compounds on biochemical and physiological processes, and the development of new drugs and agrochemicals. Additionally, 3-((2-Chloropyrimidin-4-yl)oxy)aniline may be used in the study of drug action and metabolism, as well as the development of new methods for the synthesis of pharmaceuticals and agrochemicals.
生化分析
Cellular Effects
3-((2-Chloropyrimidin-4-yl)oxy)aniline has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer potential by targeting specific cellular pathways and inhibiting the proliferation of cancer cells . Additionally, it can modulate immune responses by affecting cytokine signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((2-Chloropyrimidin-4-yl)oxy)aniline can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 3-((2-Chloropyrimidin-4-yl)oxy)aniline vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating immune responses or inhibiting cancer cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety of this compound.
Transport and Distribution
The transport and distribution of 3-((2-Chloropyrimidin-4-yl)oxy)aniline within cells and tissues are crucial for its activity and function. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the bioavailability and efficacy of this compound in different cellular and tissue contexts.
Subcellular Localization
The subcellular localization of 3-((2-Chloropyrimidin-4-yl)oxy)aniline can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKCLLZDOOWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)

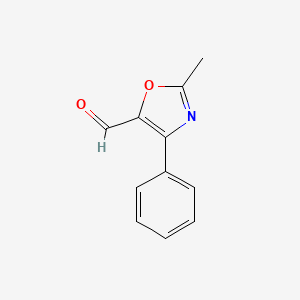

![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)

![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)
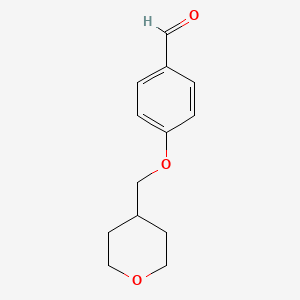
![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)
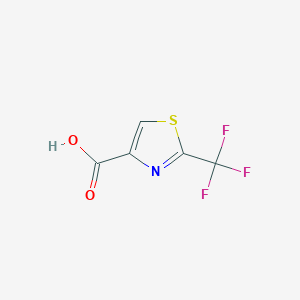
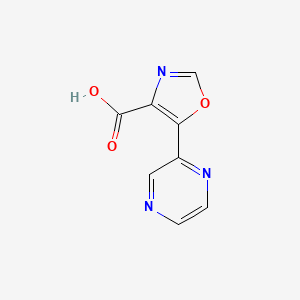
![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)
